molecular formula C10H17N3O3 B2373872 tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate CAS No. 1909308-89-9

tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate

Cat. No.: B2373872
CAS No.: 1909308-89-9
M. Wt: 227.264
InChI Key: CZWQHEZABNAWDJ-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate” is a chemical compound with the IUPAC name tert-butyl (1-hydrazineyl-1-oxopent-4-yn-2-yl)carbamate . It has a molecular weight of 227.26 . The compound is in powder form and is stored at room temperature .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 227.26 . It is a powder and is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Molecular Structure and Interactions

The compound tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate and its derivatives have been a subject of study mainly due to their intriguing molecular structure and interactions. For instance, one study focused on the dihedral angle between the hydrazinecarbonyl and carbamate groups, revealing intricate details about the compound's molecular geometry and intermolecular hydrogen bonding, leading to the formation of two-dimensional arrays in the crystal structure (Pinheiro et al., 2010). This level of detail provides a deeper understanding of the compound’s physical properties and potential interactions with other molecules.

Isomorphous Crystal Structures

The compound's derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, are part of an isostructural family of compounds, showcasing a variety of hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017). Understanding these structures is crucial for the development of novel materials and pharmaceuticals.

Potential Mcl-1 Antagonists

Some derivatives of this compound have been synthesized and characterized as potential Mcl-1 antagonists. These compounds were analyzed through various methods, including spectral data analysis and X-ray crystallography, demonstrating their potential in biological applications (Bhat et al., 2019). The study also involved theoretical calculations and molecular docking to assess the binding efficiency of these compounds, highlighting the compound’s potential role in drug discovery and development.

Properties

IUPAC Name

tert-butyl N-(1-hydrazinyl-1-oxopent-4-yn-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-5-6-7(8(14)13-11)12-9(15)16-10(2,3)4/h1,7H,6,11H2,2-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWQHEZABNAWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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